3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-1,2,4-triazole-5-thione with hydrazonoyl halides . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The process can be carried out at room temperature, making it a relatively straightforward synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the nitro position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls . In cancer cells, it can inhibit DNA replication, leading to cell death . The compound’s structure allows it to interact with specific enzymes and receptors, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-triazole: Widely studied for its antifungal and anticancer activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its unique combination of a triazole and thiadiazine ring, which imparts distinct biological activities.
Properties
Molecular Formula |
C11H9N5O2S |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H9N5O2S/c1-7-12-13-11-15(7)14-10(6-19-11)8-2-4-9(5-3-8)16(17)18/h2-5H,6H2,1H3 |
InChI Key |
DTSOMYAVZYZUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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